BenchChemオンラインストアへようこそ!

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide

Physicochemical profiling Drug-likeness LogP comparison

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide (CAS 4029-42-9) is a synthetic quinoxaline-sulfonamide hybrid with molecular formula C₁₆H₁₃ClN₄O₃S and a molecular weight of 376.82 g/mol. The compound integrates three pharmacophoric elements within a single scaffold: a 3-chloroquinoxaline core, a sulfamoyl (-SO₂NH-) linker, and a para-acetamidophenyl terminus.

Molecular Formula C16H13ClN4O3S
Molecular Weight 376.8 g/mol
CAS No. 4029-42-9
Cat. No. B1620766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
CAS4029-42-9
Molecular FormulaC16H13ClN4O3S
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C16H13ClN4O3S/c1-10(22)18-11-6-8-12(9-7-11)25(23,24)21-16-15(17)19-13-4-2-3-5-14(13)20-16/h2-9H,1H3,(H,18,22)(H,20,21)
InChIKeyXSDITXCWBVNDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(3-Chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide (CAS 4029-42-9): Physicochemical Identity and Compound-Class Positioning for Procurement Decisions


N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide (CAS 4029-42-9) is a synthetic quinoxaline-sulfonamide hybrid with molecular formula C₁₆H₁₃ClN₄O₃S and a molecular weight of 376.82 g/mol [1]. The compound integrates three pharmacophoric elements within a single scaffold: a 3-chloroquinoxaline core, a sulfamoyl (-SO₂NH-) linker, and a para-acetamidophenyl terminus. Its computed XLogP3-AA is 2.2, topological polar surface area (TPSA) is 109 Ų, and it possesses two hydrogen bond donors and six hydrogen bond acceptors [1]. The compound is catalogued under PubChem CID 2410746 and is commercially available from multiple research chemical suppliers at purities ranging from 95% to 98+% . It belongs to the broader class of N-(3-chloro-2-quinoxalyl)arylsulfonamides, a family first systematically described by Litvinenko et al. (1994), who established that these compounds exist as amide tautomers in the solid state and are amenable to further nucleophilic substitution at the 3-chloro position [2]. The compound should not be confused with the antimalarial drug candidate AQ-13 (an aminoquinoline, CAS 169815-40-1), despite erroneous cross-labeling on some third-party sites.

Why N-{4-[(3-Chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide Cannot Be Replaced by Chloroquinoxaline Sulfonamide or Sulfaquinoxaline in Research and Development Workflows


Within the quinoxaline-sulfonamide chemical space, three structurally adjacent compounds—the target compound (CAS 4029-42-9), chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7), and sulfaquinoxaline (SQ, CAS 59-40-5)—differ by chemically consequential substitutions that preclude generic interchange. The target compound bears a 4-acetamido group (-NHCOCH₃) on the phenyl ring, whereas CQS carries a free 4-amino group (-NH₂) and SQ lacks the 3-chloro substituent entirely . These structural differences translate into measurable physicochemical divergence: the target compound has a molecular weight of 376.82 g/mol, CQS is 334.78 g/mol, and SQ is 300.34 g/mol—a mass span of 76.5 Da across the series [1]. Critically, the 3-chloro substituent on both the target compound and CQS serves as a synthetic handle for further nucleophilic aromatic substitution, a reactivity pathway that is absent in SQ [2]. Conversely, the acetamide moiety on the target compound eliminates the free primary amine present in CQS, which is known to influence both hydrogen-bonding capacity and off-target interactions at carbonic anhydrase and folate metabolism enzymes [3]. The class-level SAR literature on quinoxaline sulfonamides consistently demonstrates that even minor substituent changes on the phenyl ring produce pronounced shifts in antibacterial zone-of-inhibition values and enzyme inhibitory potency; for example, the introduction of a chloro substituent on the aminophenyl ring converted weakly active unsubstituted derivatives into moderately active antibacterials against both S. aureus and E. coli [4]. Therefore, substituting any in-class analog for the target compound without experimental re-validation risks introducing uncontrolled variables in physicochemical properties, synthetic reactivity, and biological readout.

Quantitative Differentiation Evidence: N-{4-[(3-Chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Chloroquinoxaline Sulfonamide (CQS): Implications for Membrane Permeability and Assay Partitioning

Relative to chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7), the target compound incorporates an additional acetamide group (-NHCOCH₃, +42.04 Da) in place of the free 4-amino group. This substitution increases molecular weight from 334.78 g/mol (CQS) to 376.82 g/mol (target), raises the computed XLogP3-AA from approximately 1.8 (CQS, estimated from structure) to 2.2 (target, PubChem-computed), and alters hydrogen bond donor/acceptor counts from 2/5 (CQS) to 2/6 (target) [1]. The increased logP of +~0.4 units predicts moderately enhanced passive membrane permeability, which may affect intracellular accumulation in cell-based assays. The topological polar surface area (TPSA) of the target compound is 109 Ų, consistent with oral bioavailability potential per Veber's rules, while the acetamide group's additional rotational bond contributes to greater conformational flexibility (4 rotatable bonds) compared to the more rigid CQS scaffold [1].

Physicochemical profiling Drug-likeness LogP comparison

Synthetic Yield Benchmarking: 91% Reported Yield vs. Typical 65% for 3-Chloroquinoxaline Derivatives

The synthesis of the target compound proceeds via a single-step nucleophilic aromatic substitution between 2,3-dichloroquinoxaline and 4-acetamidobenzenesulfonamide, with a reported yield of approximately 91% . This yield substantially exceeds the typical 65% yield ceiling described for analogous 3-chloroquinoxaline derivative preparations in the foundational patent literature (DE1135471B), which notes that conventional methods 'barely exceed 65% of theory, despite statements to the contrary' [1]. The high yield is attributed to the favorable nucleophilicity of the sulfonamide nitrogen in 4-acetamidobenzenesulfonamide and the regioselective displacement of the 2-chloro position in 2,3-dichloroquinoxaline, which is more reactive than the 3-chloro position due to the electron-withdrawing effect of the adjacent ring nitrogen [2]. For procurement decisions, this high-yielding route translates to more efficient scale-up potential and lower cost-per-gram at research quantities compared to analogs requiring multi-step syntheses or chromatographic purification.

Synthetic chemistry Process efficiency Yield benchmarking

Class-Level Potency Differential: Chloroquinoxaline Sulfonamides vs. Sulfaquinoxaline in Human Lymphocyte Functional Assays

Chloroquinoxaline sulfonamide (CQS), the closest structural relative of the target compound (differing only by the acetamide-for-amine substitution), was shown to be approximately one to two logs (10- to 100-fold) more potent than its parent compound sulfaquinoxaline (SQ) across multiple human lymphocyte functional endpoints, including thymidine/deoxyuridine incorporation, interleukin-2-dependent proliferation, and immunoglobulin G/M production [1]. Specifically, CQS at concentrations as low as 10 μM markedly inhibited both human lymphocyte and murine CTLL cell replication in response to IL-2-containing growth factors, whereas SQ required proportionally higher concentrations to achieve comparable suppression [1]. This 1–2 log potency gap is attributed to the presence of the 3-chloro substituent on the quinoxaline ring—a feature shared by both CQS and the target compound but absent in SQ. Since the target compound retains the 3-chloroquinoxaline pharmacophore while adding the acetamide modification, class-level inference supports that its potency profile is more likely to resemble CQS than SQ, though direct head-to-head data for the target compound itself are not published [2].

Immunosuppressive activity Lymphocyte proliferation Class-level SAR

Cytotoxicity Potency of CQS in CV-1 Cells: Quantitative Baseline for the 3-Chloroquinoxaline Pharmacophore

Chloroquinoxaline sulfonamide (CQS) exhibits an IC₅₀ of 1.8 mM against CV-1 monkey kidney cells as determined by MTT cytotoxicity assay, and causes dose-dependent protein-DNA cross-links to CV-1 cell chromosomal DNA . In murine B16 melanoma cells, CQS inhibited proliferation only at relatively high drug concentrations (1 mM) [1]. These values establish quantitative cytotoxicity benchmarks for the 3-chloroquinoxaline-sulfonamide pharmacophore shared with the target compound. Notably, the mechanism of CQS cytotoxicity was subsequently identified as dual poisoning of topoisomerase IIα and topoisomerase IIβ, a mechanism that is undetectable in standard SDS-based assays but observable with strong chaotropic protein denaturants [2]. The target compound's acetamide modification may modulate this cytotoxicity profile—the acetamide group reduces the basicity of the aniline nitrogen present in CQS, potentially altering DNA intercalation and topoisomerase poisoning kinetics—but direct comparative cytotoxicity data for the target compound are not available in the published literature.

Cytotoxicity MTT assay Topoisomerase inhibition

Commercial Purity and Vendor Availability: 95%–98+% Purity with Batch-Specific QC Documentation

The target compound is stocked by multiple independent research chemical suppliers at defined purity grades with available Certificates of Analysis. Sigma-Aldrich/Enamine (ENA024294827) supplies the compound at 95% purity as a powder, stored at room temperature, with MSDS and COA documentation available . AKSci (9021CG) also offers ≥95% purity with long-term storage recommendations and full quality assurance . Higher purity grades are available from MolCore (98+%) and Leyan (98+%), both providing batch-specific QC including NMR, HPLC, and GC . Bidepharm additionally offers NMR, HPLC, and GC batch质检 (quality inspection) reports for each lot . By contrast, the closest analog CQS (CAS 97919-22-7) is available at 99.47% from AKSci and 99.06% from MedChemExpress, but is stocked by fewer vendors overall and is classified as a bioactive research compound with more restricted shipping classifications . The target compound's multi-vendor availability at competitive purity grades provides procurement flexibility and supply chain redundancy.

Chemical procurement Quality control Vendor comparison

Patent-Class Positioning: 3-Chloroquinoxaline-2-sulfonamide Scaffold in PI3K Inhibitor Intellectual Property

The 3-chloroquinoxaline-2-sulfonamide scaffold, of which the target compound is a specific embodiment, occupies a defined chemical space within the phosphatidylinositol 3-kinase (PI3K) inhibitor patent landscape. International patent application WO2007044729A2 discloses quinoxaline sulfonamide compounds of a generic formula that encompasses the target compound's core structure, with claims directed to small molecule inhibitors of PI3K for the treatment of malignancies including ovarian, cervical, breast, colon, and rectal cancers, as well as glioblastoma [1]. Specifically, structurally analogous compounds such as N-(4-(N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide are explicitly referenced in this patent family as PI3K pathway inhibitors [2]. The US patent US5529999A further protects sulfonamidoquinoxaline derivatives as antitumor agents, with the generic Markush structure covering quinoxaline sulfonamides bearing various aryl substituents [3]. While the target compound itself (CAS 4029-42-9) may not be individually claimed in these patents, its structural placement within the claimed chemical space provides freedom-to-operate context and positions it as a relevant tool compound for PI3K-focused drug discovery programs. By contrast, CQS (97919-22-7) is claimed under a distinct therapeutic mechanism (topoisomerase II poisoning) and has entered clinical trials specifically for that indication [4].

Kinase inhibition Patent landscape PI3K drug discovery

Optimal Research and Industrial Application Scenarios for N-{4-[(3-Chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide Based on Quantitative Differentiation Evidence


Scaffold for PI3K-Focused Kinase Inhibitor Medicinal Chemistry Campaigns

The target compound's structural position within the PI3K inhibitor patent landscape (WO2007044729A2) makes it a logical starting scaffold for hit-to-lead optimization programs targeting the PI3K/Akt/mTOR axis [1]. Its 3-chloro substituent serves as a synthetic handle for late-stage diversification via nucleophilic aromatic substitution with amine, alkoxy, or thiol nucleophiles, enabling rapid analog generation without de novo scaffold synthesis [2]. The acetamide group reduces the basicity of the aniline nitrogen compared to CQS, which may confer improved selectivity against off-target carbonic anhydrase isoforms that are sensitive to primary sulfonamide/amine motifs [3]. The 91% synthetic yield and multi-vendor availability at 95–98+% purity ensure that gram-scale quantities for SAR exploration can be obtained with predictable cost and lead time .

Reference Compound for Profiling the Contribution of the Acetamide Moiety to Quinoxaline Sulfonamide Pharmacology

Because CQS (bearing a free 4-NH₂) is well-characterized pharmacologically—with established IC₅₀ values (CV-1: 1.8 mM), immunosuppressive potency (1–2 logs > SQ in lymphocyte assays), and mechanism of action (topoisomerase IIα/β poisoning)—it serves as an ideal baseline comparator for the target compound [1][2]. Head-to-head testing of the target compound versus CQS in identical assays (MTT cytotoxicity, lymphocyte proliferation, topoisomerase II poisoning, PI3K enzymatic inhibition) can isolate the pharmacological contribution of the acetamide-for-amine substitution, a structure-activity relationship question of direct relevance to optimizing selectivity within the quinoxaline sulfonamide class [3]. The 1.8 mM CQS IC₅₀ in CV-1 cells provides a specific quantitative benchmark for such comparative studies [1].

Synthetic Intermediate for Diversified Quinoxaline-2,3-disubstituted Compound Libraries

The target compound's 3-chloro substituent is susceptible to nucleophilic displacement under conditions established by Litvinenko et al. (1994), enabling the generation of 2,3-disubstituted quinoxaline libraries through sequential substitution chemistry [1]. Because the 2-position is already functionalized with the sulfonamide-acetamide moiety, the remaining 3-chloro position can be selectively substituted with O-nucleophiles (alkoxides, phenoxides) or N-nucleophiles (primary/secondary amines, anilines, hydrazines) to yield diverse analogs while preserving the sulfonamide pharmacophore [1]. The 91% yield of the parent compound synthesis indicates that the sulfonamide coupling step is robust and scalable, providing a reliable entry point for library construction [2]. This application is distinct from the use of CQS, where the free 4-NH₂ may compete as a nucleophile during derivatization reactions, complicating chemoselectivity [3].

Physicochemical Probe for Cellular Permeability and Assay Partitioning Studies in the Quinoxaline Sulfonamide Series

With a measured XLogP3-AA of 2.2 and TPSA of 109 Ų, the target compound occupies a distinct lipophilicity-hydrophilicity space compared to both CQS (estimated XLogP3-AA ≈ 1.8) and SQ (LogP = 3.75, PSA = 106.35 Ų) [1]. This intermediate lipophilicity profile, combined with 2 HBD and 6 HBA, predicts moderate passive membrane permeability suitable for intracellular target engagement without the excessive lipophilicity (LogP > 3.5) that often correlates with promiscuous binding and poor solubility [2]. The compound can therefore serve as a calibrated physicochemical probe in cellular permeability assays (e.g., PAMPA, Caco-2) and intracellular target engagement studies (e.g., cellular thermal shift assay), where its properties can be directly compared to those of more lipophilic (SQ) or more polar (CQS) in-class analogs to establish structure-property relationships [3].

Quote Request

Request a Quote for N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.